molecular formula C21H16ClN3O4 B278409 N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B278409
M. Wt: 409.8 g/mol
InChI Key: IWBKZOYOSIHPPS-UHFFFAOYSA-N
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Description

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro-oxazolo-pyridinyl group and two methoxy groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazolo[4,5-b]pyridine core, which is then chlorinated. The chlorinated intermediate is then coupled with a phenyl group through a series of reactions involving amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide
  • Thiazolo[5,4-b]pyridine derivatives

Uniqueness

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C21H16ClN3O4/c1-27-15-5-3-6-16(28-2)18(15)20(26)24-14-11-12(8-9-13(14)22)21-25-19-17(29-21)7-4-10-23-19/h3-11H,1-2H3,(H,24,26)

InChI Key

IWBKZOYOSIHPPS-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

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